
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (MTHQC) is an aromatic heterocyclic compound which belongs to the family of tetrahydroquinoline derivatives. It is widely used in scientific research due to its diverse range of applications.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications The tetrahydroquinoline scaffold is a privileged structure that has been extensively explored for its anticancer and antimicrobial properties. For instance, tetrahydroisoquinolines have been approved for treating soft tissue sarcomas, showcasing the importance of this class of compounds in anticancer drug discovery. Their diverse therapeutic applications range from cancer and central nervous system disorders to infectious diseases like malaria, tuberculosis, and HIV, highlighting their broad-spectrum potential in drug development (Singh & Shah, 2017).
Chemical Synthesis and Organic Chemistry In organic chemistry, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are utilized in the Fischer synthesis of indoles from arylhydrazones, demonstrating their versatility in facilitating various chemical transformations. This application underscores the compound's utility in synthetic organic chemistry, providing pathways to synthesize indoles, a core structure in many pharmaceuticals (Fusco & Sannicolo, 1978).
Mecanismo De Acción
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been shown to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Biochemical Pathways
Related compounds have been shown to affect dopamine catabolism .
Result of Action
Related compounds have been shown to prevent the neurotoxic effect of certain endogenous neurotoxins .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The compound acts as a reversible inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin . Additionally, this compound has been found to interact with glutamate receptors, influencing excitatory neurotransmission .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it has been shown to affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and death . The compound also impacts cellular metabolism by altering the activity of enzymes involved in energy production and redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to MAO enzymes, inhibiting their activity and thereby increasing the levels of neurotransmitters . Additionally, it interacts with glutamate receptors, preventing excitotoxicity and protecting neurons from damage . The compound also modulates the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions . Its effects on cellular function can change over time. For example, prolonged exposure to the compound can lead to adaptive changes in gene expression and enzyme activity, potentially resulting in altered cellular responses . Additionally, the degradation products of the compound may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects, reducing oxidative stress and preventing neuronal damage . At higher doses, it can exhibit toxic effects, such as inducing apoptosis and impairing cognitive function . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations affect the compound’s bioavailability and activity. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and redox balance . For example, it can modulate the activity of enzymes in the glycolytic pathway, affecting the levels of metabolites such as pyruvate and lactate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is transported by organic cation transporters, which facilitate its uptake and accumulation in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the mitochondria, where it influences mitochondrial function and energy production . The localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, phosphorylation of the compound can enhance its binding to mitochondrial membranes, affecting its activity and function .
Propiedades
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZIZIGEKZVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383140 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
493-50-5 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

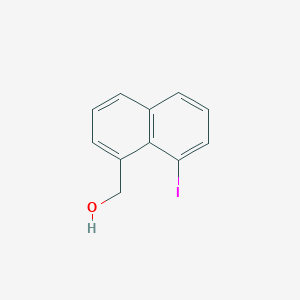

![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)

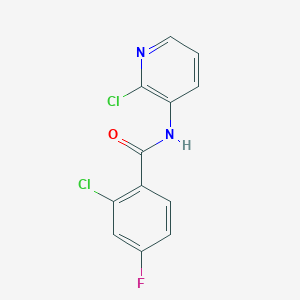
![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)
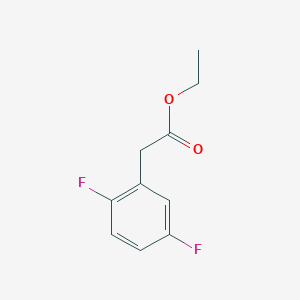
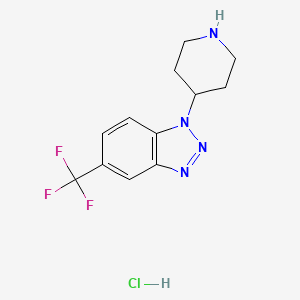
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)
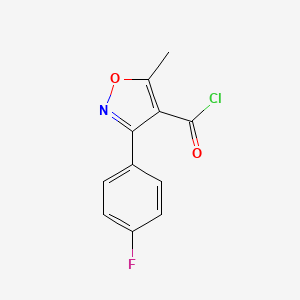

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)
![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)